N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a complex chemical compound that integrates a polyethylene glycol (PEG) linker with a cyanine dye, specifically Cy5. This compound is primarily used in bioconjugation and fluorescence imaging due to its ability to link biomolecules while exhibiting strong fluorescent properties. The azide and carboxylic acid functional groups facilitate various chemical reactions, enhancing its utility in scientific research.
The compound is commercially available from various suppliers, including BOC Sciences and CD Bioparticles, which provide detailed product specifications and synthesis methods. The compound's CAS number is 2107273-42-5, indicating its unique identity in chemical databases.
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is classified as a small-molecule fluorescent polyethylene glycol derivative. It falls under the category of bioconjugates, which are compounds designed for biological applications, particularly in imaging and therapeutic contexts.
The synthesis of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 involves several key steps:
The molecular formula for N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is C44H62ClN5O9, with a molecular weight of approximately 907.6 g/mol. The structure features:
The InChI key for this compound is UKACGQMFZSBZHG-UHFFFAOYSA-N, which can be used for database searches to find related literature and data.
The mechanism of action for N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 primarily revolves around its use in fluorescence imaging and bioconjugation:
This mechanism allows researchers to track cellular processes and protein interactions effectively, enhancing our understanding of biological systems.
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 has several significant scientific applications:
Polyethylene glycol (PEG) linkers serve as critical architectural components in PROTACs (Proteolysis Targeting Chimeras), enabling precise spatial orientation between E3 ubiquitin ligase-binding ligands and target protein-binding warheads. The incorporation of PEG spacers in compounds like N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 (CAS 2107273-42-5) balances hydrophilicity and structural flexibility, which directly influences ternary complex formation efficiency [1] [6]. Unlike rigid alkyl chains, PEG-based linkers provide torsional freedom that accommodates conformational shifts during E3 ligase–protein of interest (POI) engagement. This flexibility is quantified by the linker’s ability to form van der Waals interactions with protein surfaces, as demonstrated in BRD4 degraders where PEG ether oxygens hydrogen-bond with His437 of the bromodomain [6]. Furthermore, PEG linkers mitigate the hydrophobic collapse common in heterobifunctional molecules, enhancing aqueous solubility and reducing aggregation—a key limitation of early PROTAC designs [2] [9].
Functional Group | Chemical Role | Biological Consequence |
---|---|---|
Azide (N₃) | Click chemistry handle | Enables CuAAC/SPAAC with alkynes (e.g., POI ligands) |
Carboxyl (-COOH) | Amide bond formation | Conjugates to E3 ligands via NHS/EDC chemistry |
PEG3/PEG4 spacers | Hydrophilic scaffold | Reduces aggregation, enhances solubility, optimizes distance |
Cyanine5 (Cy5) | Fluorophore | Allows PROTAC tracking via fluorescence imaging |
The azide and carboxylate termini in N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 enable orthogonal conjugation pathways, streamlining PROTAC assembly. The azide moiety undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO/BCN-functionalized warheads, forming stable 1,4-triazole linkages without perturbing biomolecular function [1] [5]. Concurrently, the terminal carboxylic acid can be activated to N-hydroxysuccinimide (NHS) esters using coupling agents like EDC/HATU, facilitating amide bonds with amine-containing E3 ligands (e.g., thalidomide derivatives for CRBN recruitment) [3] [6]. This modularity supports combinatorial PROTAC synthesis, as evidenced by studies where "clickable" PEG linkers generated diverse degraders via mix-and-match strategies [6] [9]. For instance, Wurz et al. synthesized BRD4-targeting PROTAC libraries by conjugating alkyne-terminal PEG-linked CRBN/VHL ligands to azide-functionalized JQ1 analogs [9].
PEG spacer length directly governs PROTAC bioavailability and degradation efficacy. In N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, the triethylene glycol (PEG3) and tetraethylene glycol (PEG4) segments collectively span ~25–30 Å, optimizing distance requirements for ternary complex formation [1] [4]. Shorter spacers (<10 atoms) risk suboptimal ligase–POI engagement, while longer chains (>50 atoms) increase hydrophilicity at the expense of cell permeability [6] [9]. Empirical data reveal that PEG3–PEG4 hybrids balance these constraints:
PEG Units | Approx. Length (Å) | Solubility (mg/mL) | Key Biological Effect |
---|---|---|---|
PEG3 | 15–18 | >5 | Optimal for nuclear targets (e.g., BRD4) |
PEG4 | 20–25 | >10 | Enhanced solubility for cytosolic POIs |
PEG6 | 30–35 | >15 | Reduced cell permeability |
The azide group in N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 offers distinct advantages over conventional NHS ester conjugation:
Reaction Efficiency and Orthogonality
Functional Versatility
Azides enable sequential conjugation: First, carboxylate–NHS coupling to E3 ligands; second, azide–alkyne "click" to POI warheads. This strategy streamlined the synthesis of clinical PROTACs like ARV-110 [9]. NHS-C3-azide derivatives, though useful for amide bonds, lack dual-orthogonal functionality [3].
Parameter | Azide-Alkyne Click | NHS Ester |
---|---|---|
Reaction Conditions | Ambient temp, pH 4–12 | pH 7.5–8.5, anhydrous |
Byproducts | None (CuAAC) | NHS hydrolysis products |
Functional Group Tolerance | High (bioorthogonal) | Low (reacts with amines) |
Applicability | In vitro and in vivo | In vitro only |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: